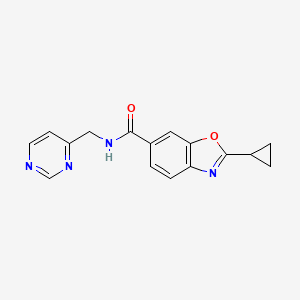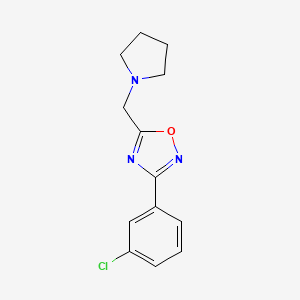
3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole
Overview
Description
3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO belongs to the class of oxadiazole derivatives and is widely used in various fields such as medicinal chemistry, pharmacology, and material science.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase the levels of neurotransmitters such as dopamine and serotonin, and improve cognitive function. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has also been found to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole is also stable and can be stored for long periods without degradation. However, 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has some limitations. It is highly toxic and must be handled with care. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole also has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole-based drugs for the treatment of neurodegenerative diseases. Another area of research is the development of 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole-based materials for use in electronic and optical devices. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole may also have potential for use in the treatment of cancer, as it has been found to have antiproliferative activity against cancer cells. Further research is needed to fully understand the potential of 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole in these areas.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole is a chemical compound with unique properties that has gained significant attention in scientific research. It has potential applications in medicinal chemistry, pharmacology, and material science. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticonvulsant properties. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has several advantages for use in lab experiments, but also has some limitations. Future research on 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole may lead to the development of new drugs and materials with a range of applications.
Scientific Research Applications
3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential use in medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticonvulsant properties. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-(3-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-5-3-4-10(8-11)13-15-12(18-16-13)9-17-6-1-2-7-17/h3-5,8H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDPXLFTGYXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)
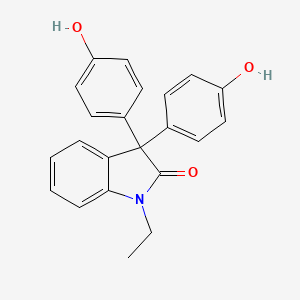
![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4885898.png)
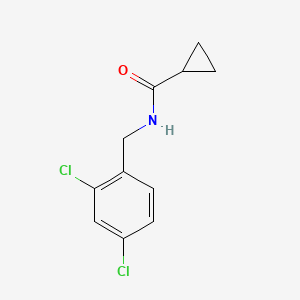
![4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)
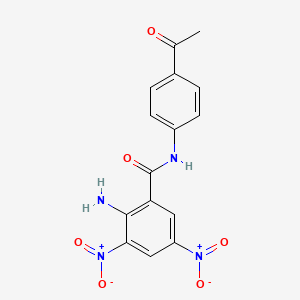
![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)
![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)
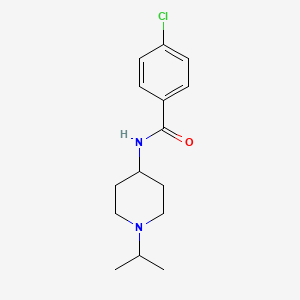
![N-(4-bromophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4885931.png)
![ethyl 1'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4885932.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B4885938.png)
